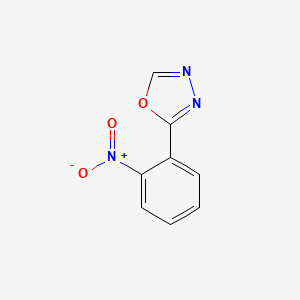

2-(2-Nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Nitrophenyl)-1,3,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Cyclization: Reagents like carbon disulfide, bases such as triethylamine, and solvents like ethanol.

Major Products:

Reduction: 2-(2-Aminophenyl)-1,3,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Cyclization: More complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities. Compounds containing this structure have been extensively studied for their potential as therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For instance:

- A series of substituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer activity against various cell lines. Notably, compounds like 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed significant potency against CNS and renal cancer cell lines with growth inhibition percentages exceeding 95% .

- Another study reported that certain oxadiazole derivatives exhibited high antiproliferative activity against human cancer cell lines such as T-47D breast cancer and SK-MEL-5 melanoma, with inhibition rates over 80% .

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has also been documented:

- Research indicates that these compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness compared to standard antibiotics .

- Additionally, oxadiazoles have shown antifungal activity against species such as Aspergillus niger and Saccharomyces cerevisiae, reinforcing their potential as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Several studies have explored the anti-inflammatory properties of oxadiazole derivatives:

- Compounds containing the oxadiazole ring have been evaluated for their cyclooxygenase (COX) inhibition capabilities. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In vivo studies indicated that certain oxadiazoles effectively reduced paw edema in rat models, showcasing their analgesic properties alongside anti-inflammatory effects .

Agricultural Applications

Beyond medicinal uses, 1,3,4-oxadiazoles are also being investigated for agricultural applications:

Herbicides and Insecticides

The unique chemical structure of oxadiazoles allows them to function as effective herbicides and insecticides:

- Research has shown that specific oxadiazole derivatives can inhibit the growth of weeds and pests, making them valuable in crop protection strategies .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

2-Nitrobenzyl alcohol: Shares the nitrobenzyl moiety but differs in its functional group and reactivity.

1-(2-Nitrophenyl)ethanol: Similar in structure but has an additional ethyl group, affecting its chemical behavior.

2-Nitrophenylacetic acid: Contains a nitro group and a carboxylic acid, making it useful in different synthetic applications

Uniqueness: 2-(2-Nitrophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring stability and specific reactivity, such as in the development of advanced materials and biological probes.

Biologische Aktivität

The compound 2-(2-Nitrophenyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Synthesis

This compound features a nitrophenyl group attached to the oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or aldehydes under acidic or basic conditions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of oxadiazole derivatives. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited significant antibacterial properties compared to standard antibiotics such as amoxicillin and cefixime .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | Moderate (specific values not reported) |

| Amoxicillin | High (standard comparison) |

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Derivatives of oxadiazoles were screened for antifungal properties, revealing moderate to high effectiveness against various fungal strains .

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| Other Oxadiazoles | Aspergillus niger | High |

Anticancer Activity

Recent research has focused on the anticancer properties of oxadiazole derivatives. For example, specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 8.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have also been documented. Studies indicate that these compounds can inhibit inflammatory mediators and reduce edema in animal models. The presence of nitro groups in the structure enhances this activity by modulating inflammatory pathways .

Study on CNS Activity

A study evaluated the central nervous system (CNS) effects of substituted oxadiazoles. It was found that compounds with nitro groups significantly affected locomotor activity in animal models compared to standard CNS depressants like fluoxetine and diazepam. This suggests potential applications in treating anxiety and depression .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as peptide deformylase. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKRXSFMMMXAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.